molecular formula C11H12N2 B13900600 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Cat. No.: B13900600
M. Wt: 172.23 g/mol
InChI Key: DWGQBCAUPLYJIP-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a partially saturated isoquinoline backbone with a methyl group at position 1 and a nitrile (-CN) substituent at position 6. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and material science. Its synthesis typically involves cyclization and substitution reactions, as seen in related tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H12N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-3,6,8,13H,4-5H2,1H3

InChI Key

DWGQBCAUPLYJIP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Photoredox and Reissert-Type One-Pot Synthesis

This method allows for the introduction of a methyl group at the 1-position and a carbonitrile at the 6-position by appropriate choice of ketoamide precursors.

Pictet–Spengler Condensation Variants

The Pictet–Spengler reaction is a widely used method for constructing the tetrahydroisoquinoline scaffold. Variants of this reaction enable the synthesis of 1-substituted THIQ derivatives, including 1-methyl derivatives.

Key steps:

  • Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine.
  • Conversion to N-acylcarbamates.
  • Reduction with diisobutylaluminum hydride (DIBAL-H).
  • Cyclization mediated by boron trifluoride etherate (BF3·OEt2).

This sequence leads to the formation of the tetrahydroisoquinoline core with high stereoselectivity and can be adapted to introduce a carbonitrile group at the 6-position through further functionalization.

Multi-Component Reactions (MCR) and Domino Reactions

Recent advances include multi-component reactions combining 1-alkylpiperidin-4-one, malononitrile, and β-nitrostyrene to synthesize N-alkyl substituted tetrahydroisoquinoline-5-carbonitrile derivatives under solvent-free conditions with yields of 85–97%.

Additionally, domino Heck–aza-Michael reactions have been employed for the synthesis of functionalized THIQ derivatives with moderate to excellent yields (28–97%), allowing for structural diversity including 1-methyl and 6-carbonitrile substitutions.

Alkylation and Amide Coupling Routes

According to patent literature, 1,2,3,4-tetrahydroisoquinoline derivatives can be prepared by:

  • Alkylation of 1,2,3,4-tetrahydroisoquinoline with substituted 2-bromo-acetic acid methyl esters.
  • Hydrolysis of esters to acids.
  • Amide coupling reactions with desired amines.
  • Tosylation and further coupling to introduce side chains.

These steps can be adjusted to introduce a methyl group at the 1-position and a carbonitrile group at the 6-position by selecting appropriate alkylating agents and coupling partners.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Photoredox One-Pot Synthesis Cl-TPP, blue LEDs, toluene, acyl cyanide RT, air, 36 h total Moderate to High Mild conditions, good functional group tolerance
Reduction & Cyclization NaBH4, p-toluenesulfonic acid MeOH, DCM, RT 85–97 Classical approach, high yields
Pictet–Spengler Variant DIBAL-H, BF3·OEt2 Various, stereoselective High Enables asymmetric synthesis
Multi-Component Reactions 1-alkylpiperidin-4-one, malononitrile, β-nitrostyrene Solvent-free, mild heating 85–97 Efficient, one-pot, diverse derivatives
Alkylation & Amide Coupling 2-bromo-acetic acid methyl ester, amines, tosyl chloride Multi-step, variable Moderate to High Flexible for various substitutions

Summary and Expert Insights

The preparation of this compound can be achieved through several well-established and innovative synthetic routes. Photoredox catalysis offers a mild, green chemistry approach with good yields and functional group tolerance. Traditional methods involving reduction of ketoamides followed by acid-catalyzed cyclization remain robust and high-yielding. The Pictet–Spengler condensation and its variants provide stereoselective access to substituted THIQs, including the target compound. Multi-component and domino reactions expand the synthetic toolbox, allowing rapid assembly of complex derivatives. Alkylation and amide coupling strategies offer flexibility for introducing diverse substituents.

Selecting the optimal method depends on the desired scale, stereochemistry, available starting materials, and downstream applications. Combining insights from patents and peer-reviewed literature ensures a comprehensive understanding of the synthetic landscape for this compound.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Isomerism: Tetrahydroisoquinoline vs. Tetrahydroquinoline

  • 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1): Differs in nitrogen position (quinoline backbone vs. isoquinoline). Similarity score: 0.94 (structural isomerism) . Impact: Altered electronic distribution affects reactivity and binding affinity in biological systems.

Substituent Variations in Tetrahydroisoquinoline Derivatives

Compound Name Substituents Key Properties/Applications Reference
1-Methyl-1,2,3,4-THIQ-6-carbonitrile 1-CH₃, 6-CN Lipophilic; potential CNS activity
6-Methyl-1,2,3,4-THIQ-1-carboxylic acid 1-COOH, 6-CH₃ Enhanced solubility; synthetic intermediate
Methyl 1,2,3,4-THIQ-6-carboxylate 6-COOCH₃ Ester derivative; prodrug potential
6-Methoxy-1-phenyl-1,2,3,4-THIQ 6-OCH₃, 1-Ph Bioactivity in alkaloid synthesis

Key Observations :

  • The nitrile group increases electron-withdrawing effects and lipophilicity compared to esters (e.g., COOCH₃) or carboxylic acids (COOH).
  • Methoxy groups (e.g., 6-OCH₃) enhance hydrogen bonding capacity, influencing solubility and receptor interactions .

Comparison with Other Derivatives

  • 6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile : Synthesized using cupric cyanide in NMP, yielding 76% .
  • Carbon-11 labeled THIQ derivatives : Modified Bischler-Napieralski routes for radioligands, emphasizing functional group compatibility .

Physicochemical and Spectroscopic Properties

Analytical Data Comparison

Property 1-Methyl-THIQ-6-CN 2-Phenyl-THIQ-1-CN 6-Methoxy-1-phenyl-THIQ
Melting Point Not reported 120-122°C Not reported
Boiling Point Not reported N/A 382.3°C
1H-NMR (δ ppm) Expected aromatic peaks (6.5-7.5) 7.2-7.8 (phenyl) 6.6-7.3 (methoxy-phenyl)
ESI-MS [M+H]+ expected ~185 Confirmed via MS Not provided

Notes:

  • Nitrile groups exhibit strong IR absorption near 2240 cm⁻¹, distinct from carbonyl (1700 cm⁻¹) or ether (1100 cm⁻¹) peaks .

Neuroprotective Potential

  • Modafinil and MPTP analogs : Neuroprotection observed in THIQ derivatives (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) via dopamine preservation .
  • Target compound : Unstudied directly but structural similarities suggest possible CNS activity.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (1MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1MeTIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied biological effects. The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.25 g/mol

Neuroprotective Effects

1MeTIQ has demonstrated notable neuroprotective properties in various studies. It has been shown to protect neurons against several neurotoxins, including:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Rotenone
  • 6-Hydroxydopamine

In cultured rat mesencephalic neurons, 1MeTIQ exhibited protective effects by potentially acting as an antioxidant and inducing the expression of anti-oxidative enzymes. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Anti-addictive Properties

Research has indicated that 1MeTIQ may also possess anti-addictive properties. In rodent models of cocaine addiction, 1MeTIQ was able to antagonize drug-seeking behavior, suggesting a potential role in addiction therapy .

Biological Activity Overview

The following table summarizes key biological activities associated with 1MeTIQ:

Activity TypeDescriptionReferences
NeuroprotectionProtects dopaminergic neurons from neurotoxic damage
Anti-addictiveReduces cocaine-seeking behavior in animal models
AntioxidantMay induce anti-oxidative enzymes to combat oxidative stress
Anticancer PotentialInhibits cell proliferation in cancer cell lines via modulation of MAPK/ERK signaling pathway

Study on Neurotoxicity

In a study examining the neuroprotective effects of 1MeTIQ against dopaminergic neurotoxins, it was found that the compound significantly reduced neuronal death in cultured mesencephalic neurons. The protective effect was stereoselective; the (R)-enantiomer was more effective than the (S)-enantiomer .

Cancer Research

Research has also highlighted the potential anticancer properties of 1MeTIQ. It has been implicated in inhibiting the MAPK/ERK signaling pathway, which is often upregulated in various cancers. This inhibition may contribute to reduced cell proliferation and increased apoptosis in cancer cells .

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